N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide is a useful research compound. Its molecular formula is C20H25ClFNO and its molecular weight is 349.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into derivatives of N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide has demonstrated promising antimicrobial properties. A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial activities. These compounds, following Lipinski's "Rule of Five", showed good antibacterial activity, particularly against bacterial strains known for their ability to grow in biofilms, indicating potential for further development into novel antimicrobial agents with antibiofilm properties (Ahsan et al., 2016).
Antipathogenic Properties
Another study synthesized a number of acylthioureas containing 3,5-dichlorophenyl, 2,3-dichlorophenyl, and other related moieties, demonstrating significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a promising avenue for the development of new anti-microbial agents aimed at combating infections related to these pathogens (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Characterization
A focused study on the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from this compound and related compounds revealed their excellent solubility in various organic solvents and outstanding thermal stability. These properties indicate their potential use in the development of new materials with specific electronic or mechanical properties (Hsiao, Yang, & Lin, 1999).
Electrochemical Applications
In the field of electrochemical applications, derivatives of this compound have been explored for their potential. Polyamides containing bis(diphenylamino)-fluorene units, synthesized from related diamines and dicarboxylic acids, exhibited reversible redox behavior and showed promising electrochromic and electrofluorescent properties. These findings suggest applications in smart windows, displays, and other electrochromic devices (Sun et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Compounds with similar structures have been found to inhibit egfr tyrosine kinase by binding to the adenosine triphosphate (atp)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Inhibition of egfr tyrosine kinase can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
Similar compounds have been found to have suitable in vivo pharmacokinetic properties in preclinical safety species .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells by producing cell cycle arrest, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ros) .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFNO/c1-17-7-18(2)9-19(3,8-17)12-20(10-17,11-18)16(24)23-13-4-5-15(22)14(21)6-13/h4-6H,7-12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMRQAIZXZKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.